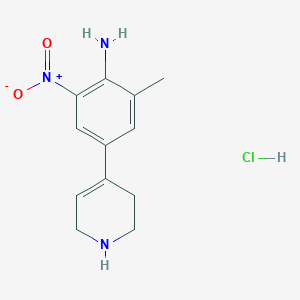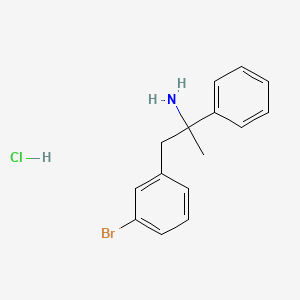
2-(2-Bromoethyl)-1,3-difluorobenzene
説明
This would involve a basic overview of the compound, including its molecular formula and structure, and possibly its molar mass.
Synthesis Analysis
This would detail how the compound is synthesized, including the reactants used, the conditions required, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a detailed look at the compound’s molecular structure, possibly using techniques like X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).科学的研究の応用
Organometallic Methodologies : The compound 1,3-difluorobenzene, closely related to 2-(2-Bromoethyl)-1,3-difluorobenzene, has been utilized in organometallic chemistry. Schlosser and Heiss (2003) demonstrated the conversion of this compound into various benzoic acids and bromobenzoic acids, showcasing its versatility in organometallic methods (Schlosser & Heiss, 2003).
Synthesis of Hyperbranched Polymers : Uhrich et al. (1992) explored the use of a related compound, 5-(Bromomethyl)-1,3-dihydroxybenzene, in the one-pot synthesis of hyperbranched polyethers. This application indicates the potential utility of similar compounds in polymer synthesis (Uhrich et al., 1992).
Catalysis in Synthesis of Bromoethane Derivatives : Joshi, Suresh, and Adimurthy (2013) described a KHSO4-catalyzed process for converting benzylic alcohols into bromoethane derivatives under solvent-free conditions, which is relevant to the synthesis of compounds like 2-(2-Bromoethyl)-1,3-difluorobenzene (Joshi, Suresh, & Adimurthy, 2013).
Vibrational Spectroscopy Studies : Reddy and Rao (1994) conducted a study on trisubstituted benzenes including 1-bromo-2,4-difluorobenzene, which is structurally similar to 2-(2-Bromoethyl)-1,3-difluorobenzene, providing insights into the vibrational properties of such compounds (Reddy & Rao, 1994).
Study of Coordination Chemistry : Plenio, Hermann, and Diodone (1997) researched the coordination chemistry of fluorocarbons, including derivatives of 1,3-bis(bromomethyl)-2-fluorobenzene, which could provide valuable insights into the behavior of 2-(2-Bromoethyl)-1,3-difluorobenzene in similar contexts (Plenio, Hermann, & Diodone, 1997).
Biodegradation of Difluorobenzenes : Moreira et al. (2009) focused on the biodegradation of difluorobenzenes, which are structurally related to 2-(2-Bromoethyl)-1,3-difluorobenzene, revealing insights into the environmental fate and degradation pathways of such compounds (Moreira et al., 2009).
Fluorination of Aromatic Compounds : Horio et al. (1996) studied the electrochemical fluorination of halobenzenes, which is relevant for understanding the reactivity and potential transformations of 2-(2-Bromoethyl)-1,3-difluorobenzene in fluorination reactions (Horio et al., 1996).
Safety And Hazards
This would involve studying any potential hazards associated with the compound, including toxicity, flammability, and environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.
Please note that the availability of this information can vary depending on the specific compound and the extent of research that has been conducted on it. For a specific compound like “2-(2-Bromoethyl)-1,3-difluorobenzene”, you may need to consult specialized chemical databases or scientific literature. If you have access to a university library, they can often help with this kind of research. Alternatively, you could consider reaching out to a chemist or a chemical engineer if you need more detailed information. They might be able to help guide your research or provide more specific information.
特性
IUPAC Name |
2-(2-bromoethyl)-1,3-difluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2/c9-5-4-6-7(10)2-1-3-8(6)11/h1-3H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZNDDMTWBDMDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromoethyl)-1,3-difluorobenzene | |
CAS RN |
1260790-92-8 | |
| Record name | 2-(2-bromoethyl)-1,3-difluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



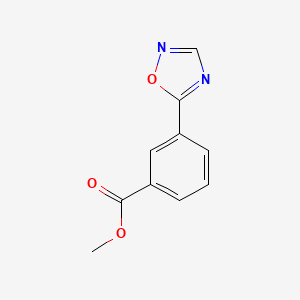
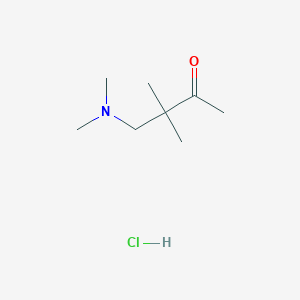
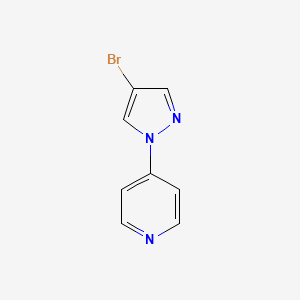

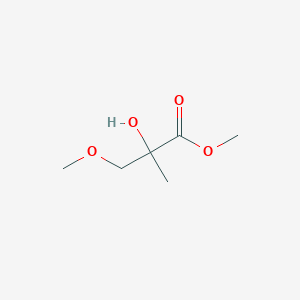
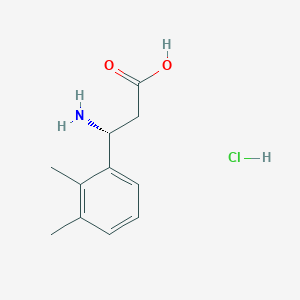
![2-amino-N-[1-(4-fluorophenyl)ethyl]acetamide hydrochloride](/img/structure/B1441457.png)
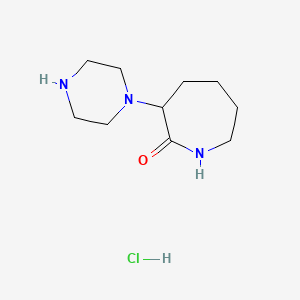
![1-[(3-Fluorophenyl)methyl]piperazin-2-one hydrochloride](/img/structure/B1441461.png)

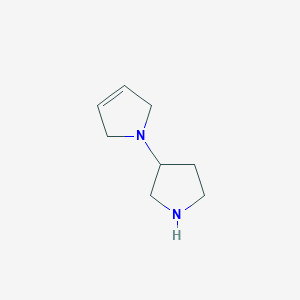
![1-N-[5-(trifluoromethyl)pyridin-2-yl]benzene-1,4-diamine dihydrochloride](/img/structure/B1441467.png)
